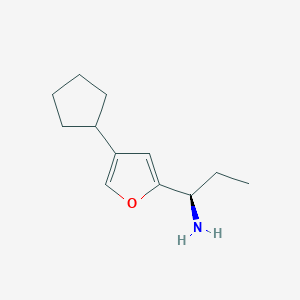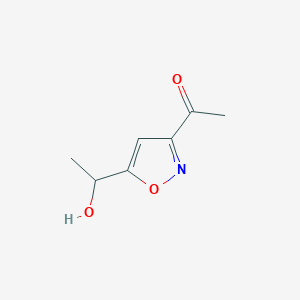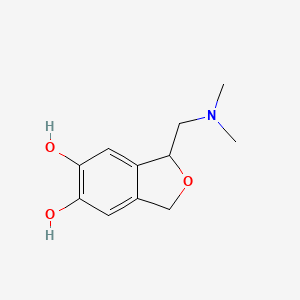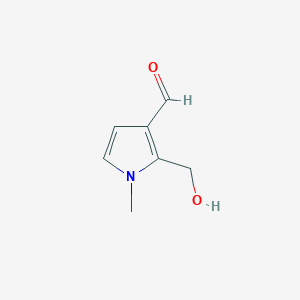![molecular formula C39H62O2P2 B12875657 (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)
(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(di-tert-butylphosphine) is a complex organophosphorus compound. It is characterized by its unique spirobi[chroman] structure, which is a bicyclic system where two chroman units are connected through a spiro carbon. The compound is further stabilized by the presence of di-tert-butylphosphine groups, which are known for their steric bulk and electron-donating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(di-tert-butylphosphine) typically involves the following steps:
Formation of the spirobi[chroman] core: This can be achieved through a condensation reaction between appropriate chroman precursors under acidic or basic conditions.
Introduction of methyl groups: Methylation of the chroman units can be carried out using methylating agents such as methyl iodide in the presence of a base.
Attachment of di-tert-butylphosphine groups: This step involves the reaction of the spirobi[chroman] core with di-tert-butylphosphine under inert atmosphere conditions, often using a transition metal catalyst to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(di-tert-butylphosphine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The di-tert-butylphosphine groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, under inert atmosphere.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Functionalized spirobi[chroman] derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(di-tert-butylphosphine) is used as a ligand in coordination chemistry. Its steric bulk and electron-donating properties make it an excellent ligand for stabilizing transition metal complexes, which are used in catalysis and material science.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(di-tert-butylphosphine) is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals is leveraged in the production of catalysts and electronic components.
Mechanism of Action
The mechanism of action of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(di-tert-butylphosphine) involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with metal centers, facilitating catalytic processes. The spirobi[chroman] core provides structural rigidity and stability, enhancing the compound’s overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(triphenylphosphine): Similar structure but with triphenylphosphine groups instead of di-tert-butylphosphine.
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diphenylphosphine): Contains diphenylphosphine groups.
Uniqueness
The uniqueness of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(di-tert-butylphosphine) lies in its combination of steric bulk and electron-donating properties provided by the di-tert-butylphosphine groups. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity compared to its analogs with different phosphine groups.
Properties
Molecular Formula |
C39H62O2P2 |
|---|---|
Molecular Weight |
624.9 g/mol |
IUPAC Name |
ditert-butyl-(8'-ditert-butylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)phosphane |
InChI |
InChI=1S/C39H62O2P2/c1-25-19-27-31(29(21-25)42(33(3,4)5)34(6,7)8)40-39(23-37(27,15)16)24-38(17,18)28-20-26(2)22-30(32(28)41-39)43(35(9,10)11)36(12,13)14/h19-22H,23-24H2,1-18H3 |
InChI Key |
CMAMANMTJLHCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)P(C(C)(C)C)C(C)(C)C)OC3(CC2(C)C)CC(C4=C(O3)C(=CC(=C4)C)P(C(C)(C)C)C(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)




![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)





![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)

![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
